3,5-Dichloro-2,4-difluorobenzoyl chloride

Lipophilicity ADME Drug Design

3,5-Dichloro-2,4-difluorobenzoyl chloride (CAS 101513-72-8) is a halogenated aromatic acyl chloride with the molecular formula C₇HCl₃F₂O and a molecular weight of 245.4 g/mol. It features a benzene ring substituted with two chlorine atoms at the 3 and 5 positions and two fluorine atoms at the 2 and 4 positions, giving it a distinct electronic and steric profile compared to its less-substituted analogs.

Molecular Formula C7HCl3F2O
Molecular Weight 245.4 g/mol
CAS No. 101513-72-8
Cat. No. B009816
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-Dichloro-2,4-difluorobenzoyl chloride
CAS101513-72-8
Synonyms3,5-dichloro-2,4-difluoro-Benzoyl chloride
Molecular FormulaC7HCl3F2O
Molecular Weight245.4 g/mol
Structural Identifiers
SMILESC1=C(C(=C(C(=C1Cl)F)Cl)F)C(=O)Cl
InChIInChI=1S/C7HCl3F2O/c8-3-1-2(7(10)13)5(11)4(9)6(3)12/h1H
InChIKeyASQQXYQZMYOGIL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,5-Dichloro-2,4-difluorobenzoyl chloride (CAS 101513-72-8) for Specialized Acylations: Product Baseline


3,5-Dichloro-2,4-difluorobenzoyl chloride (CAS 101513-72-8) is a halogenated aromatic acyl chloride with the molecular formula C₇HCl₃F₂O and a molecular weight of 245.4 g/mol [1]. It features a benzene ring substituted with two chlorine atoms at the 3 and 5 positions and two fluorine atoms at the 2 and 4 positions, giving it a distinct electronic and steric profile compared to its less-substituted analogs [1]. This compound is primarily utilized as a reactive intermediate in organic synthesis, specifically for the introduction of the 3,5-dichloro-2,4-difluorobenzoyl moiety into more complex molecular frameworks via nucleophilic acyl substitution reactions [2].

Why a 3,5-Dichloro-2,4-difluorobenzoyl Chloride Substitute Fails: The Criticality of Halogen Pattern


In the procurement of specialty intermediates for multi-step syntheses, generic substitution is not a viable strategy due to the compound's unique halogen substitution pattern. The presence of both chlorine and fluorine atoms in a specific 2,4-difluoro-3,5-dichloro arrangement creates a unique combination of electron-withdrawing effects (quantified via Hammett constants) and steric hindrance that is not replicated by any single, more common analog [1]. This specific electronic and steric environment directly dictates the reactivity, selectivity, and stability of downstream intermediates and final products, as evidenced in related fluorinated benzoyl chloride systems [2]. Substituting with a less substituted analog, such as 2,4-difluorobenzoyl chloride, 3,5-dichlorobenzoyl chloride, or a mono-fluorinated variant like 2,4-dichloro-5-fluorobenzoyl chloride, would alter the reaction kinetics, potentially leading to lower yields, different product profiles, or the failure of subsequent synthetic steps.

Quantitative Differentiation Evidence for 3,5-Dichloro-2,4-difluorobenzoyl chloride Selection


Lipophilicity and Metabolic Stability Inference from Computed logP

While no direct experimental logP data is available, the computed XLogP3-AA value of 3.9 for 3,5-dichloro-2,4-difluorobenzoyl chloride [1] provides a quantitative basis for inferring its increased lipophilicity and potential for enhanced membrane permeability compared to less substituted analogs. For instance, the less fluorinated analog 2,4-dichloro-5-fluorobenzoyl chloride (which lacks the second fluorine and has a different chlorine pattern) has a computed logP of 3.3 [2]. This difference of 0.6 log units suggests the target compound is approximately four times more lipophilic, a property that can significantly influence the pharmacokinetic profile of any derived pharmaceutical candidate, favoring compounds intended for central nervous system penetration or other lipophilic environments [3].

Lipophilicity ADME Drug Design

Increased Electrophilicity for Enhanced Acylation Reactivity

The presence of two strongly electron-withdrawing fluorine atoms at the 2 and 4 positions, combined with two chlorines at 3 and 5, significantly increases the electrophilicity of the carbonyl carbon in 3,5-dichloro-2,4-difluorobenzoyl chloride compared to analogs lacking these fluorines. While direct Hammett sigma constants for this exact substitution pattern are not tabulated, a class-level inference can be made. The cumulative sigma-para value for 2,4-difluoro substitution (σₚ for F is 0.06) plus 3,5-dichloro substitution (σₘ for Cl is 0.37) suggests a substantial combined electron-withdrawing effect [1]. In contrast, the analog 3,5-dichlorobenzoyl chloride, lacking the two fluorine atoms, has a significantly lower cumulative electron-withdrawing capacity [2]. This enhanced electrophilicity is expected to translate into higher reaction rates and/or greater yields in nucleophilic acyl substitution reactions, particularly with weaker nucleophiles.

Reactivity Acylation Electrophilicity

Physical State: Liquid vs. Solid Comparison for Handling and Processing

3,5-Dichloro-2,4-difluorobenzoyl chloride is reported as a liquid, with a density of 1.656 g/mL and a boiling point of 238 °C . This contrasts with a closely related analog, 3,5-dichlorobenzoyl chloride, which is a solid at room temperature with a melting point of 24-28 °C . For large-scale industrial synthesis, a liquid reagent is often preferable as it simplifies transfer, metering, and mixing processes, reducing the operational complexities and costs associated with handling and melting solid reagents [1].

Physical Properties Process Chemistry Handling

Procurement-Driven Application Scenarios for 3,5-Dichloro-2,4-difluorobenzoyl chloride


Synthesis of Fluorinated Drug Candidates with Enhanced Metabolic Stability

Due to its high degree of fluorination and chlorination, this compound is an ideal acylating agent for the synthesis of advanced pharmaceutical intermediates. The inferred higher lipophilicity (ΔlogP of +0.6 over a mono-fluoro analog) and strong electron-withdrawing nature make it suitable for designing drug candidates where metabolic stability (via halogen blocking) and membrane permeability are critical [1]. Its use is particularly relevant in programs targeting kinases, proteases, or other enzyme classes where halogenated aromatic moieties are common pharmacophores.

High-Performance Agrochemical Intermediate Production

The enhanced reactivity of this acyl chloride, derived from its unique electron-deficient aromatic ring, makes it a valuable building block for the efficient synthesis of novel agrochemicals. The presence of both fluorine and chlorine atoms is a common motif in modern crop protection agents due to their impact on bioavailability and environmental persistence. The liquid physical state of the compound offers a significant advantage for continuous flow manufacturing processes, which are increasingly adopted in the agrochemical industry for safety and efficiency .

Development of Advanced Materials and Functional Polymers

This compound serves as a key monomer or end-capping reagent in the synthesis of specialty polymers and advanced materials. The strong electron-withdrawing nature of the 3,5-dichloro-2,4-difluorobenzoyl group can be leveraged to tune the electronic properties (e.g., LUMO energy level) of conjugated polymers for applications in organic electronics or to modify the surface properties of materials [2]. The distinct halogen pattern provides a unique handle for post-polymerization functionalization via cross-coupling reactions.

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